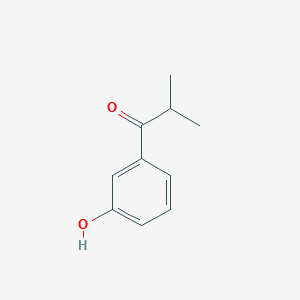
1-(3-Hydroxyphenyl)-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydroxyphenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C10H12O2 It is characterized by a hydroxyphenyl group attached to a methylpropanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxyphenyl)-2-methylpropan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-hydroxyacetophenone with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better temperature control and more efficient mixing of reactants.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: 3-Hydroxyphenylacetic acid or 3-Hydroxyphenylacetone.
Reduction: 1-(3-Hydroxyphenyl)-2-methylpropan-1-ol.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Applications De Recherche Scientifique
1-(3-Hydroxyphenyl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Hydroxyphenyl)-2-methylpropan-1-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carbonyl group can participate in nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis.
Similar Compounds:
3-Hydroxyacetophenone: Shares the hydroxyphenyl group but differs in the position of the carbonyl group.
1-(4-Hydroxyphenyl)-2-methylpropan-1-one: Similar structure but with the hydroxy group in the para position.
1-(3-Hydroxyphenyl)-2-methylpropan-2-one: Similar structure but with a different position of the methyl group.
Uniqueness: this compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry.
Propriétés
| 103323-37-1 | |
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
1-(3-hydroxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H12O2/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-7,11H,1-2H3 |
Clé InChI |
DWLAGFAYZCBIMG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C1=CC(=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







